1-[(2,3-dimethoxyphenyl)methyl]-4-ethylpiperazine
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Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-dimethoxyphenyl)methyl]-4-ethylpiperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3-Dimethoxyphenyl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-[(2,3-dimethoxycyclohexyl)methyl]-4-ethylpiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2,3-Dimethoxyphenyl)methyl]-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,3-dimethoxyphenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylpiperazine
- 1-[(2,4-Dimethoxyphenyl)methyl]-4-ethylpiperazine
- 1-[(2,3-Dimethoxyphenyl)ethyl]-4-ethylpiperazine
Uniqueness: 1-[(2,3-Dimethoxyphenyl)methyl]-4-ethylpiperazine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring also adds to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-8-10-17(11-9-16)12-13-6-5-7-14(18-2)15(13)19-3/h5-7H,4,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQYTNVZVPJDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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